Cas no 32687-39-1 (2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol)
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
- LogP
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanol
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- MDL: MFCD11046667
- Inchi: 1S/C9H8BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2
- InChI Key: LSGUJSAWIOISJK-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(C(F)(F)F)=CC=1)O
Computed Properties
- Exact Mass: 267.97104
- Monoisotopic Mass: 267.97106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835174-1g |
2-Bromo-1-(4-(Trifluoromethyl)phenyl)ethanol |
32687-39-1 | 97% | 1g |
¥19687.00 | 2024-08-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY358962-1g |
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanol |
32687-39-1 | ≥95% | 1g |
¥11250.00 | 2025-04-15 |
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol Suppliers
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
Introduction to 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol (CAS No. 32687-39-1) in Modern Chemical and Pharmaceutical Research
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol, identified by the chemical identifier CAS No. 32687-39-1, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This molecule, characterized by its brominated aromatic structure and the presence of a trifluoromethyl group, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The unique combination of functional groups in this compound imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The bromo substituent at the second carbon position and the 4-(trifluoromethyl)phenyl moiety contribute to the compound's reactivity and stability, making it a preferred choice for researchers exploring novel synthetic pathways. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates, a feature that has been extensively studied in recent years.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol has emerged as a key intermediate in the synthesis of such inhibitors, particularly those targeting enzymes involved in cancer metabolism and inflammation. The compound's ability to serve as a precursor for more complex scaffolds has made it indispensable in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have leveraged the structural features of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol to design molecules that selectively inhibit specific kinases, thereby modulating disease progression. The bromo atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing biaryl motifs prevalent in many kinase inhibitors.
The trifluoromethyl group is another critical feature that enhances the pharmacological properties of derivatives derived from this compound. This group increases lipophilicity and binding affinity, making it an attractive moiety for drug design. Recent studies have demonstrated that molecules incorporating trifluoromethyl groups exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to an increased interest in synthesizing analogs of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol to explore new therapeutic possibilities.
Furthermore, the compound has found applications beyond oncology. Researchers are investigating its potential in treating neurological disorders by targeting receptors and ion channels affected by these conditions. The structural flexibility offered by the 4-(trifluoromethyl)phenyl group allows for fine-tuning of physicochemical properties, enabling the design of molecules with enhanced blood-brain barrier penetration. This is particularly relevant for treating central nervous system (CNS) disorders where drug delivery remains a significant challenge.
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors like bromobenzene derivatives and trifluoromethylation reagents. Advances in synthetic methodologies have enabled more efficient routes, including catalytic processes that minimize waste and improve scalability.
In conclusion, 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol (CAS No. 32687-39-1) stands as a cornerstone in modern pharmaceutical research due to its versatile applications and structural features. Its role as an intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in drug discovery efforts aimed at treating cancer, inflammation, and neurological disorders. As research continues to uncover new biological targets and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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